molecular formula C44H28O4 B15163436 1,6,7,12-Tetraphenoxyperylene CAS No. 185552-19-6

1,6,7,12-Tetraphenoxyperylene

Cat. No.: B15163436
CAS No.: 185552-19-6
M. Wt: 620.7 g/mol
InChI Key: XNGJUZRQQYUUAC-UHFFFAOYSA-N
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Description

1,6,7,12-Tetraphenoxyperylene is a derivative of perylene, a polycyclic aromatic hydrocarbon. This compound is known for its unique optical and electronic properties, making it a valuable material in various scientific and industrial applications. The structure of this compound consists of a perylene core with four phenoxy groups attached at the 1, 6, 7, and 12 positions, which significantly alters its chemical and physical properties compared to the parent perylene molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6,7,12-Tetraphenoxyperylene typically involves the functionalization of perylene derivatives. One common method starts with 1,6,7,12-tetrachloroperylene-3,4,9,10-tetracarboxylic acid as the precursor. The tetrachloroperylene is reacted with phenol in the presence of a base, such as potassium carbonate, under reflux conditions to replace the chlorine atoms with phenoxy groups .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

1,6,7,12-Tetraphenoxyperylene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted perylene derivatives, which can exhibit different optical and electronic properties depending on the nature of the substituents .

Scientific Research Applications

1,6,7,12-Tetraphenoxyperylene has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which 1,6,7,12-Tetraphenoxyperylene exerts its effects is primarily through its interaction with light and electronic states. The phenoxy groups enhance the compound’s ability to absorb and emit light, making it highly fluorescent. This property is exploited in various applications, such as imaging and optoelectronics. The molecular targets and pathways involved include the excitation of electrons to higher energy states and the subsequent emission of light as the electrons return to their ground state .

Comparison with Similar Compounds

Similar Compounds

    1,6,7,12-Tetrachloroperylene: A precursor to 1,6,7,12-Tetraphenoxyperylene, with chlorine atoms instead of phenoxy groups.

    Perylene-3,4,9,10-tetracarboxylic dianhydride: Another perylene derivative used in the synthesis of various functionalized perylenes.

    N,N’-Bis(2,6-diisopropylphenyl)-1,6,7,12-tetraphenoxyperylene-3,49,10-tetracarboxydiimide:

Uniqueness

This compound is unique due to its combination of strong fluorescence, chemical stability, and versatility in undergoing various chemical reactions. These properties make it a valuable compound for a wide range of applications, from scientific research to industrial uses .

Properties

CAS No.

185552-19-6

Molecular Formula

C44H28O4

Molecular Weight

620.7 g/mol

IUPAC Name

1,6,7,12-tetraphenoxyperylene

InChI

InChI=1S/C44H28O4/c1-5-13-31(14-6-1)45-35-25-21-29-22-27-37(47-33-17-9-3-10-18-33)43-39(29)41(35)42-36(46-32-15-7-2-8-16-32)26-23-30-24-28-38(44(43)40(30)42)48-34-19-11-4-12-20-34/h1-28H

InChI Key

XNGJUZRQQYUUAC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=C3C4=C(C=C2)C=CC(=C4C5=C(C=CC6=C5C3=C(C=C6)OC7=CC=CC=C7)OC8=CC=CC=C8)OC9=CC=CC=C9

Origin of Product

United States

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